4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is an organic compound with the molecular formula C26H38O2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a structure known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the following steps:
Formation of the benzo[1,2-b4,5-b’]dithiophene core: This is achieved through a series of reactions starting from commercially available precursors.
Introduction of the 2-ethylhexyl groups: The 2-ethylhexyl groups are introduced via etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, continuous flow processes, and stringent purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarboxylic acid.
Reduction: 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of donor-acceptor polymers for organic solar cells, contributing to improved power conversion efficiencies.
Dye-Sensitized Solar Cells: It serves as a panchromatic sensitizer, broadening the absorption spectrum and improving the efficiency of these solar cells.
Organic Field-Effect Transistors (OFETs): It is used in the fabrication of OFETs, providing high charge carrier mobility and stability.
Mechanism of Action
The mechanism of action of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde involves its interaction with light and charge carriers. In organic photovoltaics, the compound absorbs light and generates excitons (electron-hole pairs). These excitons are then separated into free charge carriers (electrons and holes) at the donor-acceptor interface, which are subsequently transported to the respective electrodes, generating an electric current .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene: Lacks the aldehyde groups, used in similar applications but with different electronic properties.
Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl} {3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}): A polymer used in organic photovoltaics with enhanced performance.
Uniqueness
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is unique due to the presence of aldehyde groups, which allow for further functionalization and modification. This makes it a versatile building block for the synthesis of advanced materials with tailored properties .
Properties
Molecular Formula |
C28H38O4S2 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde |
InChI |
InChI=1S/C28H38O4S2/c1-5-9-11-19(7-3)17-31-25-23-13-21(15-29)34-28(23)26(24-14-22(16-30)33-27(24)25)32-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI Key |
PDRDILRSLKQHMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)C=O)OCC(CC)CCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.